3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a propan-2-yl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be attached via alkylation reactions using suitable alkylating agents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and has shown potential as an anti-cancer agent.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: This compound has demonstrated antimicrobial activity against various bacterial strains.
The uniqueness of this compound lies in its specific structural features and the potential range of applications it offers in different scientific fields.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)14-11(17)12-15-10(16-18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFQKOJQFXDHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.